

Comparing the efficacy of GLPG3970 to other SIK inhibitors

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Compound of Interest

Compound Name: GLPG3970

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An Objective Comparison of **GLPG3970** and Other Salt-Inducible Kinase (SIK) Inhibitors for Researchers

Salt-inducible kinases (SIKs) have emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases due to their role in modulating immune responses.[1][2] This guide provides a comparative analysis of **GLPG3970**, a clinical-stage SIK inhibitor, against other known SIK inhibitors, focusing on efficacy, mechanism of action, and supporting experimental data.

Introduction to SIKs and GLPG3970

The SIK family, a part of the AMP-activated protein kinase (AMPK) family, consists of three isoforms: SIK1, SIK2, and SIK3.[1][3] These kinases are key regulators of inflammation.[1] Inhibition of SIKs can lead to a dual immunomodulatory effect: the suppression of pro-inflammatory cytokines (like TNF- α , IL-6, and IL-12) and the enhancement of anti-inflammatory cytokines such as IL-10.[2][4][5] This dual action makes SIK inhibitors a compelling therapeutic strategy for various immune-mediated conditions.[6]

GLPG3970 is a first-in-class, orally administered small molecule that selectively inhibits SIK2 and SIK3 with a lower potency for SIK1.[3][7] This selectivity profile is designed to retain the desired anti-inflammatory effects on the immune system while potentially offering a better safety profile by avoiding significant impact on the cardiovascular system, where SIK1 plays a more critical role.[3]

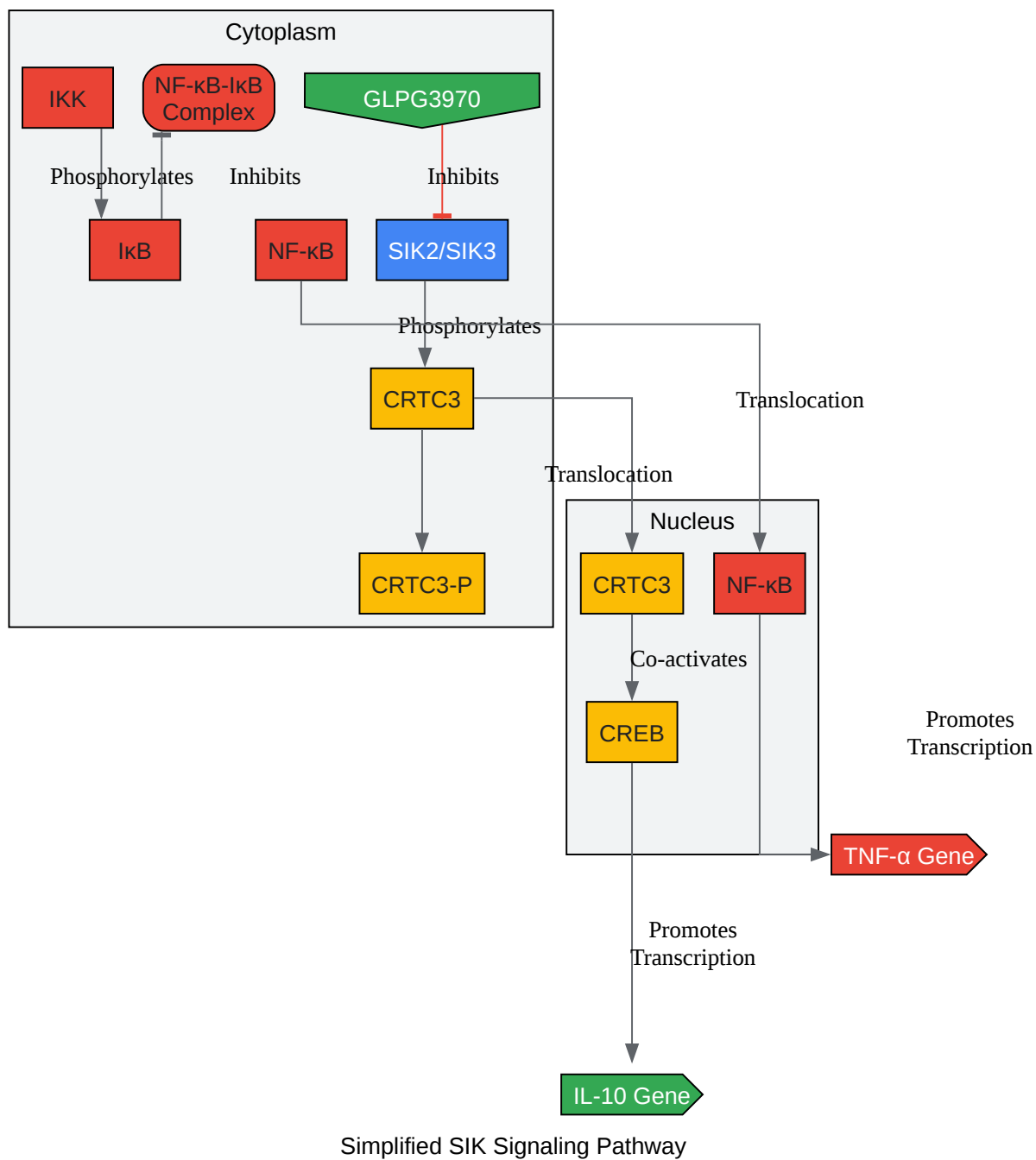
Comparative Efficacy: In Vitro Potency

The efficacy of a kinase inhibitor is initially determined by its potency in inhibiting the target enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. **GLPG3970** demonstrates potent inhibition of SIK2 and SIK3 with significant selectivity over SIK1.

Compound	SIK1 IC50 (nM)	SIK2 IC50 (nM)	SIK3 IC50 (nM)	Reference
GLPG3970	282.8	7.8	3.8	[3]
GLPG3312	2.0	0.7	0.6	[3]
HG-9-91-01	250	67	430	[3]
ARN-3236	21.6	<1	6.6	[3]
YKL-05-099	10	40	30	[3]
MRIA9	55	48	22	[3]
SK-124	6.5	0.4	1.2	[3]
JRD-SIK1/2i-4	3.1	1.9	70	[3]

SIK Signaling Pathway and Mechanism of Inhibition

SIK inhibitors exert their effect by blocking the phosphorylation of downstream targets. A key mechanism involves the CREB-regulated transcription coactivators (CRTC3). In immune cells, SIKs phosphorylate CRTC3, retaining it in the cytoplasm. Inhibition of SIKs allows dephosphorylated CRTC3 to translocate to the nucleus, where it coactivates transcription factors like CREB, leading to increased expression of anti-inflammatory genes such as IL-10. Concurrently, SIK inhibition interferes with the NF- κ B pathway, reducing the transcription of pro-inflammatory cytokines.[\[6\]](#)



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Caption: SIK inhibitors like **GLPG3970** block SIK2/3, leading to CRTC3 nuclear translocation and increased IL-10 transcription, while also inhibiting the pro-inflammatory NF-κB pathway.

Clinical Efficacy of GLPG3970

GLPG3970 has been evaluated in several clinical trials for inflammatory diseases. The results have been mixed, showing promising signals in some indications but failing to meet primary endpoints in others.[\[5\]](#)[\[8\]](#)

Indication	Study Phase	Key Efficacy Finding	Outcome	Reference
Psoriasis	Phase 1b (CALOSOMA)	4 of 13 patients on GLPG3970 achieved PASI 50 response at Week 6, compared to 0 on placebo (p=0.002).	Statistically significant improvement observed.	[5] [8] [9]
Ulcerative Colitis (UC)	Phase 2a (SEA TURTLE)	Positive signals on objective measures (endoscopy, histology, fecal calprotectin).	Did not translate to a significant difference from placebo on the total Mayo Clinic Score at Week 6.	[5] [8]
Rheumatoid Arthritis (RA)	Phase 2a	No differentiation from placebo on the change from baseline DAS28 (CRP) response.	Did not meet primary efficacy endpoints.	[5] [8]

Following these results, Galapagos has indicated a shift in focus towards earlier-stage SIK inhibitors with improved pharmacological properties.[\[9\]](#)[\[10\]](#)

Preclinical In Vivo Efficacy

Preclinical studies in animal models provide crucial evidence for a drug's therapeutic potential. **GLPG3970** has demonstrated efficacy in murine models of arthritis.[\[11\]](#)

- Collagen-Induced Arthritis (CIA) Model: **GLPG3970** treatment reduced the clinical score, with the highest dose showing effects comparable to an anti-TNF agent. This correlated with reduced joint erosion (Larsen score) and lower levels of anti-collagen type-II antibodies.[\[11\]](#)
- IL-23-Induced Psoriatic Arthritis (PsA) Model: Treatment with **GLPG3970** decreased the clinical score, osteophyte formation, and levels of pro-inflammatory mediators.[\[11\]](#)

These preclinical findings supported the progression of **GLPG3970** into clinical trials for arthritis.[\[11\]](#)

Experimental Protocols and Workflows

Detailed methodologies are critical for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to evaluate SIK inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the IC₅₀ value of a compound against a specific kinase.

- Reagents: Recombinant SIK enzyme, ATP, a suitable peptide substrate, and the test inhibitor (e.g., **GLPG3970**).
- Procedure: The SIK enzyme is incubated with varying concentrations of the inhibitor. The kinase reaction is initiated by adding ATP and the substrate.
- Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (³²P-ATP) or fluorescence-based detection.
- Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC₅₀ value is calculated from the resulting dose-response curve.

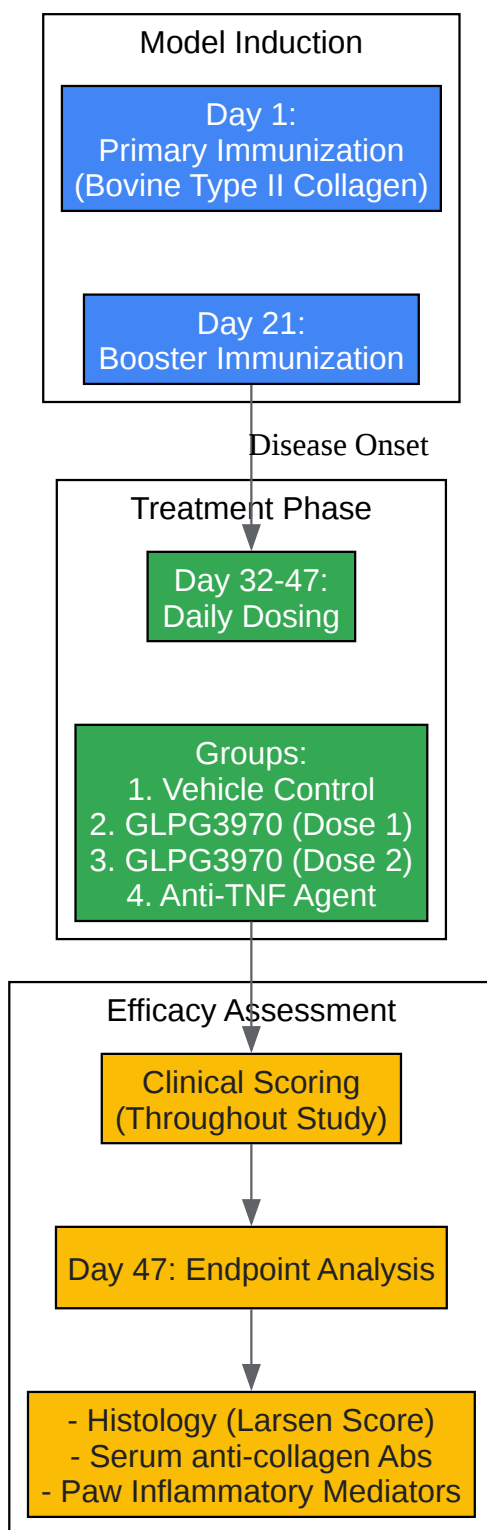
LPS-Stimulated Whole Blood Assay

This experiment assesses the compound's effect on cytokine production in a more physiologically relevant ex vivo system.

- **Sample Collection:** Fresh human whole blood is collected from healthy donors.
- **Treatment:** Aliquots of blood are pre-incubated with different concentrations of the SIK inhibitor or a vehicle control.
- **Stimulation:** Lipopolysaccharide (LPS) is added to the blood samples to stimulate an inflammatory response, mimicking bacterial infection.
- **Incubation:** The samples are incubated for a specified time (e.g., 24 hours) to allow for cytokine production.
- **Quantification:** Plasma is separated, and the concentrations of pro-inflammatory (TNF- α) and anti-inflammatory (IL-10) cytokines are measured using methods like ELISA or multiplex bead arrays. **GLPG3970** demonstrated a dose-dependent reduction of TNF- α and an increase in IL-10 in this assay.[\[11\]](#)

Workflow for In Vivo Arthritis Model

The following diagram illustrates a typical workflow for evaluating a drug candidate in a collagen-induced arthritis (CIA) mouse model.



Collagen-Induced Arthritis (CIA) Experimental Workflow

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Caption: Workflow for evaluating **GLPG3970** in a mouse model of collagen-induced arthritis (CIA).

Conclusion

GLPG3970 is a potent and selective dual SIK2/SIK3 inhibitor that has demonstrated a clear biological effect consistent with its proposed mechanism of action in both preclinical models and early clinical trials.[8][11] While it showed statistically significant efficacy in a Phase 1b psoriasis study, it did not meet the primary endpoints in Phase 2a trials for ulcerative colitis and rheumatoid arthritis, highlighting the challenge of translating preclinical and early clinical signals into robust efficacy in larger studies.[5][8] The data gathered from the **GLPG3970** program provides valuable validation for SIK inhibition as a therapeutic concept.[5] Future research within the "Toledo" program will focus on next-generation SIK inhibitors with potentially improved pharmacological profiles to fully exploit this novel mode of action for treating a broad range of inflammatory conditions.[9][10]

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